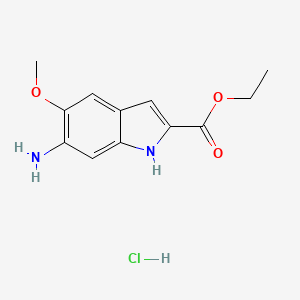

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride

Übersicht

Beschreibung

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can be synthesized through a multi-step process:

Starting Material: The synthesis begins with 6-chloroindole-2-carboxylate.

Nucleophilic Substitution: Under basic conditions, a nucleophilic substitution reaction introduces the 6-amino group.

Methoxylation: Using methanol and a base catalyst, the 5-methoxy group is introduced.

Esterification: The final step involves reacting the intermediate with ethyl acetate to introduce the 2-carboxylate group.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential toxicity of the intermediates and final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is classified as an indole derivative, which is characterized by its nitrogen-containing heterocyclic structure. The compound exhibits the following chemical properties:

- Molecular Formula : C₁₂H₁₅ClN₂O₃

- CAS Number : 107575-60-0

- IUPAC Name : Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate hydrochloride

The presence of functional groups such as the amino and methoxy groups enhances its biological activity, making it a candidate for various pharmacological applications .

Antioxidant Activity

Recent studies have demonstrated the antioxidant properties of indole derivatives, including this compound. These compounds can scavenge reactive oxygen species (ROS) and mitigate oxidative stress, which is implicated in various neurodegenerative diseases. For instance, one study evaluated the ability of related compounds to reduce oxidative damage in neuronal cells, indicating potential neuroprotective effects .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer activities. This compound has shown promise in inhibiting the proliferation of cancer cell lines. Research indicates that modifications to the indole structure can enhance cytotoxic effects against specific cancer types, making these compounds valuable in cancer therapy development .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various models of neurotoxicity. Studies have shown that this compound can protect neuronal cells from damage induced by oxidative stress, suggesting its utility in treating conditions such as Alzheimer's and Parkinson's diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that include the formation of indole scaffolds followed by functionalization reactions. These synthetic pathways allow for the generation of various derivatives with enhanced biological activities.

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| One-pot reaction | Indoles, aldehydes, amines | 70–90% |

| Microwave-assisted synthesis | Indoles, cyanoacetates | 65–85% |

This table summarizes different synthetic methods used to produce this compound along with their respective yields .

Case Study on Antioxidant Activity

A study investigated the radical scavenging ability of this compound using luminol-enhanced chemiluminescence assays. The results indicated a significant reduction in oxidative stress markers when treated with this compound, highlighting its potential for developing antioxidant therapies .

Case Study on Anticancer Activity

Another study focused on the anticancer effects of a series of indole derivatives, including this compound. The compound exhibited selective cytotoxicity against breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry analyses .

Wirkmechanismus

The mechanism of action of ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

- Ethyl 6-amino-4-substitutedalkyl-1H-indole-2-carboxylate

- 6-amino-5-methoxyindole-2-carboxylic acid ethyl ester

Uniqueness: Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is unique due to its specific functional groups and their positions on the indole ring. These structural features confer distinct chemical and biological properties, making it valuable for various applications .

Biologische Aktivität

Ethyl 6-amino-5-methoxyindole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an indole core structure, which is known for its pharmacological versatility. The presence of an amino group and a methoxy group enhances its solubility and bioactivity, making it a suitable candidate for various biological studies.

Antiviral Properties

Research indicates that indole derivatives, including this compound, exhibit antiviral activity. For instance, studies have shown that modifications to the indole structure can enhance potency against viruses such as the Western equine encephalitis virus (WEEV) and other neurotropic alphaviruses . The compound's mechanism involves inhibiting viral replication, which is crucial for developing antiviral therapies.

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through mechanisms involving microtubule depolymerization and cell cycle arrest . The effectiveness of this compound in inhibiting cancer cell proliferation highlights its potential as a chemotherapeutic agent.

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation. Its ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Studies suggest that the compound can inhibit pro-inflammatory cytokines, thus mitigating inflammation in various models .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Viral Replication Inhibition : The compound interferes with viral replication processes, particularly by targeting key enzymes involved in the viral life cycle.

- Cell Cycle Regulation : It affects the cell cycle by inducing G2/M phase arrest, leading to apoptosis in cancer cells.

- Cytokine Modulation : The compound can downregulate the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Cytokine modulation |

Case Study: Antiviral Efficacy Against WEEV

In a study focusing on the antiviral efficacy of indole derivatives, this compound demonstrated a significant reduction in viral load in infected cell cultures. The study reported an IC50 value indicating effective inhibition at low concentrations, suggesting its potential as a therapeutic agent against neurotropic viruses .

Eigenschaften

IUPAC Name |

ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3.ClH/c1-3-17-12(15)10-4-7-5-11(16-2)8(13)6-9(7)14-10;/h4-6,14H,3,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUHNTFVOQPEOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)N)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696697 | |

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189986-62-6 | |

| Record name | Ethyl 6-amino-5-methoxy-1H-indole-2-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.